molecular formula C9H7N3O2 B1345696 4-Benzoyl-3-furazanamine CAS No. 38924-53-7

4-Benzoyl-3-furazanamine

カタログ番号: B1345696
CAS番号: 38924-53-7
分子量: 189.17 g/mol
InChIキー: FSUWRFXTSWSYPV-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Molecular Structure Analysis

The molecular structure of 4-Benzoyl-3-furazanamine includes a furazan ring and a benzoyl group. More detailed structural information might be available in specialized databases or scientific literature .

科学的研究の応用

Heterocyclic Compound Synthesis

Research has demonstrated the versatility of benzoyl-furazan derivatives in the synthesis of a wide range of heterocyclic compounds. These derivatives serve as key intermediates in the preparation of furanones, pyrrolinones, pyridazinones, benzoxazinones, and quinazolinones. Their reactivity towards different nucleophiles has been extensively studied, providing valuable insights into the synthesis of novel heterocyclic systems with potential therapeutic and material applications (Soliman, Bakeer, & Attia, 2010).

Antimicrobial and Antimycobacterial Activities

Benzoxazole derivatives, including those synthesized from benzoyl-furazan precursors, have shown significant antimicrobial activities. These compounds have been evaluated against various microorganisms, including Pseudomonas aeruginosa, Staphylococcus aureus, and Mycobacterium tuberculosis, highlighting their potential as scaffolds for developing new antimicrobial agents (Ertan-Bolelli, Yildiz, & Ozgen-Ozgacar, 2016).

Pharmacological Applications

Further exploration into the pharmacological potential of benzoyl-furazan derivatives has led to the identification of compounds with significant activity as BK channel openers. These findings are crucial for the development of new therapeutic agents targeting cardiovascular diseases and other conditions associated with BK channel dysfunction (Calderone et al., 2005).

Enzyme Inhibition

The synthesis of benzamide derivatives bearing heterocyclic furan and piperazine rings has been investigated for their enzyme inhibition properties. Some of these compounds have shown considerable inhibitory activity against butyrylcholinesterase, an enzyme target for Alzheimer's disease therapy, demonstrating their potential in the design of neuroprotective drugs (Abbasi et al., 2020).

Anticancer and Antiangiogenic Activities

Research into the anticancer and antiangiogenic activities of benzofuran derivatives, potentially synthesized from benzoyl-furazan precursors, has revealed promising results. These compounds have shown significant activity against cancer cell lines and tumors in vivo, indicating their potential as novel anticancer agents (Romagnoli et al., 2015).

作用機序

Target of Action

Similar compounds have been shown to exhibit anti-inflammatory properties , suggesting potential targets could be inflammatory pathways or enzymes.

Mode of Action

It’s worth noting that similar compounds have been shown to inhibit the production of inflammatory factors in lipopolysaccharide-induced cells . This suggests that 4-Benzoyl-3-furazanamine may interact with its targets to modulate inflammatory responses.

Result of Action

Related compounds have demonstrated anti-inflammatory effects, including the inhibition of inflammatory factor production in cells . This suggests that this compound may have similar effects.

生化学分析

Biochemical Properties

4-Benzoyl-3-furazanamine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the primary interactions of this compound is with the enzyme benzoyl-CoA reductase, which is involved in the anaerobic degradation of aromatic compounds. This interaction facilitates the reduction of benzoyl-CoA to 1,5-dienoyl-CoA, a key step in the metabolic pathway . Additionally, this compound has been shown to inhibit the activity of the human cancer cellular 20S proteasome, leading to the accumulation of ubiquitinated proteins and proteasome target proteins such as Bax and p27 .

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. In human liver cancer HepG2 cells, it has demonstrated a strong inhibitory effect on cell proliferation by inhibiting the activity of the 20S proteasome . This inhibition results in the accumulation of ubiquitinated proteins, leading to cytostatic effects and reduced cell viability. Furthermore, this compound influences cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of key enzymes and proteins involved in these processes.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. It binds to the active site of benzoyl-CoA reductase, facilitating the reduction of benzoyl-CoA to 1,5-dienoyl-CoA . Additionally, this compound inhibits the activity of the 20S proteasome by binding to its catalytic subunits, leading to the accumulation of ubiquitinated proteins and proteasome target proteins . This inhibition disrupts the normal degradation of proteins, resulting in cytostatic effects and altered cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, with minimal degradation over extended periods. Long-term exposure to this compound can lead to cumulative effects on cellular function, including sustained inhibition of proteasome activity and prolonged cytostatic effects . These temporal effects highlight the importance of monitoring the duration of exposure to this compound in experimental studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and exerts its biochemical effects without causing significant adverse effects. At higher doses, this compound can induce toxic effects, including hepatotoxicity and neurotoxicity . These threshold effects underscore the importance of determining the optimal dosage range for therapeutic applications of this compound in animal models.

Metabolic Pathways

This compound is involved in several metabolic pathways, including the anaerobic degradation of aromatic compounds via the benzoyl-CoA pathway . This pathway involves the reduction of benzoyl-CoA to 1,5-dienoyl-CoA by benzoyl-CoA reductase, followed by further degradation to acetyl-CoA and other metabolites. The compound also interacts with various enzymes and cofactors involved in these metabolic processes, influencing metabolic flux and metabolite levels.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in target cells and tissues, enhancing its biochemical effects

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins involved in metabolic processes . Additionally, this compound may undergo post-translational modifications that direct it to specific subcellular compartments or organelles, further influencing its biochemical effects.

特性

IUPAC Name

(4-amino-1,2,5-oxadiazol-3-yl)-phenylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O2/c10-9-7(11-14-12-9)8(13)6-4-2-1-3-5-6/h1-5H,(H2,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSUWRFXTSWSYPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=NON=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00192212
Record name 4-Benzoyl-3-furazanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00192212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38924-53-7
Record name 4-Benzoyl-3-furazanamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038924537
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Benzoyl-3-furazanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00192212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。